5-Amino-6-methoxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-methoxypyridine-2-carboxamide: is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position, a methoxy group at the 6-position, and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methoxypyridine-2-carboxamide typically involves the reduction of 2-methoxy-5-nitropyridine. The process includes the following steps:
Reduction of 2-methoxy-5-nitropyridine: This is achieved by heating a mixture of 50% methanol, iron powder, and acetic acid to reflux. The 2-methoxy-5-nitropyridine is added in portions, and the mixture is refluxed for about 4 hours.
Neutralization and Isolation: The reaction mixture is then neutralized with 20% sodium hydroxide solution, filtered, and the filtrate is distilled under reduced pressure to collect the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes and maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The amino group in 5-Amino-6-methoxypyridine-2-carboxamide exhibits significant nucleophilicity, allowing it to undergo nucleophilic substitution reactions with acyl chlorides to form amide derivatives.
Condensation Reactions: The compound can also participate in condensation reactions with organic carboxylic acids in the presence of condensing agents to form various derivatives.
Common Reagents and Conditions:
Acyl Chlorides: Used in nucleophilic substitution reactions to form amide derivatives.
Condensing Agents: Such as dicyclohexylcarbodiimide (DCC) for facilitating condensation reactions.
Major Products:
Amide Derivatives: Formed through nucleophilic substitution reactions.
Condensation Products: Resulting from reactions with organic carboxylic acids.
Scientific Research Applications
Chemistry: 5-Amino-6-methoxypyridine-2-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology and Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including their role as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties .
Mechanism of Action
The mechanism of action of 5-Amino-6-methoxypyridine-2-carboxamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in various physiological processes, including pain and inflammation . By inhibiting FAAH, these compounds can modulate the levels of endocannabinoids, thereby exerting their effects.
Comparison with Similar Compounds
5-Amino-2-methoxypyridine: This compound shares a similar structure but lacks the carboxamide group at the 2-position.
2-Amino-6-methoxypyridine: Another related compound, differing in the position of the amino and methoxy groups.
Uniqueness: 5-Amino-6-methoxypyridine-2-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Properties
IUPAC Name |
5-amino-6-methoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,8H2,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBWZRHUHXKSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314935-32-4 |
Source
|
Record name | 5-amino-6-methoxypyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.